molecular formula C18H20O5 B5093432 propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate CAS No. 6146-80-1

propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No.: B5093432
CAS No.: 6146-80-1
M. Wt: 316.3 g/mol
InChI Key: JVFGOVGADBUNEC-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate: is a synthetic organic compound with a complex structure. It belongs to the class of chromen derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen ring system fused with a cyclopentane ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate typically involves multiple steps:

    Formation of the chromen ring system: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopentane ring: This step may involve the use of cyclopentadiene or its derivatives in a Diels-Alder reaction.

    Esterification: The final step involves the esterification of the chromen-cyclopentane intermediate with propan-2-ol and acetic acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromen ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the propan-2-yl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide in alcoholic solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.

Industry:

  • Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound may exert its effects by modulating the activity of these targets, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

    Propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-chromen-7-yl)oxy]acetate: Lacks the cyclopentane ring, which may affect its biological activity.

    Propan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate: Lacks the methyl group on the chromen ring, which may influence its reactivity and biological properties.

Uniqueness: Propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate is unique due to the presence of both the cyclopentane ring and the methyl group on the chromen ring. These structural features may contribute to its distinct reactivity and potential biological activities.

Properties

IUPAC Name

propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-10(2)22-16(19)9-21-15-8-7-13-12-5-4-6-14(12)18(20)23-17(13)11(15)3/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGOVGADBUNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387380
Record name propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6146-80-1
Record name propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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